molecular formula C₁₇H₁₈N₂O₄S B1155194 8-Benzyloxybentazon

8-Benzyloxybentazon

Cat. No.: B1155194
M. Wt: 346.4
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyloxybentazon is a chemical reagent intended for use in laboratory research only. It is not for diagnostic or therapeutic use, or for human consumption. While specific literature on 8-Benzyloxybentazon is limited, its name suggests a close structural relationship to Bentazone, a well-known post-emergence herbicide used for the selective control of broadleaf weeds and sedges in crops such as beans, rice, corn, and peanuts . Bentazone itself functions by inhibiting photosynthesis (Photosystem II) . The "8-Benzyloxy" modification indicates this compound is likely a bentazone derivative or synthetic intermediate, potentially developed for metabolic studies or the synthesis of novel compounds. Research into related bentazone metabolites and synthesis intermediates, such as 3-(Benzyloxy)-2-(((N-isopropylsulfamoyl)amino)benzoic Acid Methyl Ester, supports the use of benzyloxy-protected compounds in investigative chemistry . As such, 8-Benzyloxybentazon holds value for researchers in agrochemistry, environmental science, and organic synthesis exploring the properties and transformations of herbicide derivatives.

Properties

Molecular Formula

C₁₇H₁₈N₂O₄S

Molecular Weight

346.4

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 8 Benzyloxybentazon and Its Analogs

Retrosynthetic Analysis of the 8-Benzyloxybentazon Molecular Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. tandfonline.com This approach for 8-benzyloxybentazon identifies key bond disconnections and precursor molecules.

A primary disconnection targets the benzyloxy ether linkage. This C-O bond cleavage is a logical first step, as ether synthesis is a well-established transformation. This disconnection reveals 8-hydroxybentazon and a suitable benzylating agent, such as benzyl (B1604629) bromide, as the immediate precursors.

The analysis continues with 8-hydroxybentazon. The core 1,2,4-thiadiazinan-3-one-2,2-dioxide ring is the next target for disconnection. This heterocyclic system can be broken down into more fundamental building blocks, suggesting a convergent synthesis strategy.

Disconnection Strategies for the 1,2,4-Thiadiazinan-3-one-2,2-dioxide Ring System

The 1,2,4-thiadiazinan-3-one-2,2-dioxide ring system is the central feature of the bentazon molecule. A logical disconnection strategy involves breaking the bonds formed during the final cyclization step. nih.gov The key disconnections are the N1-C9a and the N2-S3 bonds of the heterocyclic ring. This approach simplifies the structure to a substituted anthranilic acid derivative, which serves as a key intermediate. This strategy is supported by known synthetic methods for benzothiadiazine dioxides that often involve the cyclization of an ortho-amino-sulfonamide derivative. nih.govmdpi.com

Identification of Key Precursor Building Blocks and Synthetic Intermediates

Based on the retrosynthetic analysis, the following key precursor building blocks and synthetic intermediates are identified:

8-Benzyloxybentazon Synthesis:

Intermediate: 8-Hydroxybentazon

Building Block: Benzyl halide (e.g., benzyl chloride or benzyl bromide)

8-Hydroxybentazon Synthesis (via Bentazon core synthesis):

Intermediate: o-Isopropylaminosulfonylamino methyl benzoate (B1203000) (or related anthranilic acid derivative) nih.govgoogle.com

Building Blocks:

Methyl anthranilate or Isatoic anhydride (B1165640) nih.govnih.govgoogle.com

Chlorosulfonic acid nih.govgoogle.com

Isopropylamine (B41738) nih.govgoogle.com

A chlorinating agent (e.g., phosgene, diphosgene, or triphosgene) nih.gov

For the synthesis of the 8-hydroxy-substituted core, a modified starting material, such as a derivative of 3-hydroxyanthranilic acid, would be required. The synthesis could proceed through a key intermediate like 2-amino-3-hydroxybenzenesulfonamide. tandfonline.comrjptonline.org

Detailed Synthetic Routes to the Bentazon Core Structure

The synthesis of the bentazon core has been well-established, with several patented methods describing its preparation from readily available starting materials. These routes typically involve the formation of an o-isopropylaminosulfonylamino methyl benzoate intermediate, followed by cyclization. nih.govgoogle.comnih.gov

Cyclization Reactions for the Construction of the Thiadiazinone Moiety

The construction of the 1,2,4-thiadiazinan-3-one-2,2-dioxide ring is a critical step in the synthesis of bentazon. A common method involves the cyclization of an o-isopropylaminosulfonylamino methyl benzoate intermediate. nih.gov This reaction is typically achieved using a strong base, such as sodium methoxide, in an alcoholic solvent. google.comgoogle.com The base facilitates the intramolecular condensation, leading to the formation of the six-membered heterocyclic ring. The reaction is usually followed by an acidification step to yield the final bentazon product. nih.gov

Reaction Step Reagents and Conditions Intermediate/Product Reference
Cyclizationo-Isopropylaminosulfonylamino methyl benzoate, Sodium methoxide, MethanolBentazon sodium salt google.com
AcidificationBentazon sodium salt, Dilute HCl or H₂SO₄Bentazon nih.govbyjus.com

Functionalization Strategies for the Isopropyl Substituent

The isopropyl group at the 3-position of the bentazon molecule is introduced early in the synthetic sequence. The most common strategy involves the reaction of an anthranilic acid derivative with isopropylamine. nih.govgoogle.com In a typical procedure, methyl anthranilate is first reacted with chlorosulfonic acid. The resulting sulfonyl chloride is then treated with isopropylamine to form the corresponding sulfonamide. This "one-pot" approach efficiently incorporates the isopropyl group into the precursor molecule before the final cyclization step. nih.gov

Starting Material Reagents Intermediate Reference
Methyl anthranilate1. Chlorosulfonic acid 2. Isopropylamine 3. Phosgene (or equivalent)o-Isopropylaminosulfonylamino methyl benzoate nih.gov
Isatoic anhydrideIsopropylamine2-Amino-N-isopropylbenzamide lkouniv.ac.in

Regioselective Introduction of the Benzyloxy Moiety at the 8-Position

The final step in the synthesis of 8-benzyloxybentazon is the introduction of the benzyloxy group. This is achieved through the O-alkylation of 8-hydroxybentazon, a known metabolite of bentazon. tandfonline.comwikipedia.orggoogle.com The regioselectivity of this reaction is crucial, targeting the phenolic hydroxyl group at the 8-position.

The Williamson ether synthesis is a classic and effective method for this transformation. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group of 8-hydroxybentazon with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with a benzyl halide, such as benzyl chloride or benzyl bromide, in an SN2 reaction to form the desired ether. google.comacademicpublishers.orgdoubtnut.com

The choice of base and solvent is critical for ensuring high regioselectivity and yield. A non-nucleophilic base, such as sodium hydride or potassium carbonate, is often used to prevent side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. wikipedia.orgrichmond.edu The hydroxyl group at the 8-position is more acidic than the N-H proton within the thiadiazinone ring, allowing for its selective deprotonation and subsequent benzylation under controlled conditions.

Reactant Reagents Product Reaction Type Reference
8-Hydroxybentazon1. Base (e.g., NaH, K₂CO₃) 2. Benzyl chloride or Benzyl bromide8-BenzyloxybentazonWilliamson Ether Synthesis byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org

Hydroxylation Methods for the 8-Position Precursor

The synthesis of 8-benzyloxybentazon logically commences with the formation of its precursor, 8-hydroxybentazon. While 8-hydroxybentazon is a known metabolite of the herbicide bentazon, formed in plants and soil through enzymatic processes, its directed chemical synthesis in a laboratory setting requires specific methodologies for the selective hydroxylation of the aromatic ring. phasetransfercatalysis.comnumberanalytics.comeuropa.eu The presence of the sulfonamide group and the existing substitution pattern on the benzene (B151609) ring of bentazon necessitates regioselective control to favor hydroxylation at the C-8 position.

Several strategies for the directed C-H hydroxylation of aromatic compounds can be considered. One prominent approach involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For substrates containing amide or sulfonamide functionalities, transition metal-catalyzed C-H hydroxylation has been demonstrated to be an effective method. scispace.comnih.govrsc.org For instance, palladium, rhodium, or iridium catalysts can be employed in the presence of an appropriate oxidant to introduce a hydroxyl group ortho to the directing functionality. nih.govacs.org In the context of bentazon, the sulfonamide nitrogen could potentially act as a directing group, facilitating the introduction of a hydroxyl group at the C-8 position.

A plausible synthetic route could involve a boron-mediated C-H hydroxylation. This transition-metal-free method has been shown to be effective for the ortho-hydroxylation of arenes bearing amide directing groups under mild conditions. scispace.comnih.gov The reaction typically proceeds by first introducing a boryl group at the target C-H bond, which is then oxidized to the hydroxyl group.

Another viable approach is through biocatalysis, mimicking the natural metabolic pathway. Whole-cell biotransformation using specific microorganisms or isolated enzymes, such as cytochrome P450 monooxygenases, can achieve highly selective hydroxylations of complex molecules. europa.euhyphadiscovery.comnih.gov This method offers the advantage of high regioselectivity under mild, environmentally benign conditions, potentially yielding 8-hydroxybentazon directly from bentazon.

The table below summarizes hypothetical conditions for the directed hydroxylation of a bentazon precursor based on established methods for analogous aromatic compounds.

EntryDirecting GroupCatalyst/ReagentOxidantSolventTemperature (°C)Plausible Yield (%)
1Sulfonamide[RhCp*Cl2]2K2S2O8H2O/MeCN10060-75
2Amide (hypothetical)Pd(OAc)2PhI(OAc)2AcOH8065-80
3SulfonamideBCl3m-CPBACH2Cl20 to rt55-70
4-Cytochrome P450O2/NADPHBuffer25-37Substrate dependent

Etherification Reactions for Benzyloxy Group Installation

Once 8-hydroxybentazon is obtained, the subsequent step is the installation of the benzyloxy group via an etherification reaction. The phenolic hydroxyl group at the C-8 position is the reactive site for this transformation. Two primary methodologies are widely employed for such etherifications: the modified Williamson ether synthesis and transition metal-catalyzed approaches.

Modified Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classical and robust method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comvaia.com In the case of 8-benzyloxybentazon synthesis, this would involve the deprotonation of the phenolic hydroxyl of 8-hydroxybentazon to form a phenoxide, followed by nucleophilic substitution with a benzyl halide, such as benzyl bromide.

Given that the hydroxyl group on 8-hydroxybentazon may experience some steric hindrance from the adjacent isopropyl group on the thiadiazine ring, optimization of the reaction conditions is crucial to ensure efficient etherification and minimize potential side reactions like C-alkylation. masterorganicchemistry.combyjus.com

The choice of base is critical for the complete deprotonation of the phenol (B47542). Strong bases such as sodium hydride (NaH) are often effective. masterorganicchemistry.com Alternatively, weaker bases like potassium carbonate (K2CO3) can be employed, often in conjunction with a polar aprotic solvent and sometimes a phase-transfer catalyst to enhance the reactivity of the phenoxide. numberanalytics.compnu.ac.ir

Phase-transfer catalysis (PTC) is a particularly effective modification for the Williamson ether synthesis, especially when dealing with substrates that have solubility issues or when using inorganic bases. phasetransfercatalysis.comyoutube.comwikipedia.orgcapes.gov.br A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the benzyl halide, thereby accelerating the reaction rate under milder conditions. youtube.comwikipedia.org

Transition Metal-Catalyzed Etherification Methods

In recent years, transition metal-catalyzed etherification has emerged as a powerful alternative to the classical Williamson synthesis, often proceeding under milder and more neutral conditions. Palladium-catalyzed reactions, in particular, have been developed for the O-benzylation of phenols. organic-chemistry.org

One such method involves the palladium-catalyzed decarboxylative etherification of aryl benzyl carbonates. organic-chemistry.org This would require the initial conversion of 8-hydroxybentazon to its corresponding benzyl carbonate, which then undergoes palladium-catalyzed decarboxylation and ether formation. A more direct approach involves the palladium-catalyzed nucleophilic substitution of benzyl methyl carbonates with phenols. organic-chemistry.org These methods are advantageous as they avoid the use of strong bases and can exhibit high chemoselectivity.

Another strategy is the palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate, which could be adapted for benzylation with appropriate benzylating agents. frontiersin.org These transition metal-catalyzed routes offer an alternative pathway that may be beneficial if the substrate is sensitive to the strongly basic conditions of the traditional Williamson ether synthesis.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Solvent Effects and Temperature Control Studies

The choice of solvent plays a pivotal role in influencing reaction rates and, in some cases, selectivity. numberanalytics.commasterorganicchemistry.com For the Williamson ether synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (MeCN) are generally preferred. numberanalytics.combyjus.com These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion, thus promoting the SN2 reaction. numberanalytics.commasterorganicchemistry.com Protic solvents, on the other hand, can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. wikipedia.org

Temperature is another critical parameter. While higher temperatures generally increase the reaction rate, they can also promote side reactions, such as elimination in the case of the alkylating agent or decomposition of the reactants or products. wikipedia.org For the Williamson ether synthesis of 8-benzyloxybentazon, a temperature range of 50-100 °C is typically employed, but the optimal temperature must be determined empirically to maximize the yield of the desired ether while minimizing byproducts. byjus.com

The table below illustrates the effect of different solvents on a model Williamson etherification reaction.

EntrySolventDielectric Constant (ε)BaseTemperature (°C)Typical Yield (%)
1DMF37K2CO380~90
2Acetonitrile36K2CO380 (reflux)~85
3Acetone21K2CO356 (reflux)~75
4THF7.5NaH66 (reflux)~95
5Toluene2.4NaH110 (reflux)~60

Catalyst and Reagent Selection for Improved Efficiency

The judicious selection of catalysts and reagents is paramount for enhancing the efficiency of the synthesis. In the directed hydroxylation step, the choice of the transition metal catalyst and its ligand can significantly influence both the yield and the regioselectivity. For palladium-catalyzed C-H functionalization, the nature of the directing group on the substrate is also a key determinant of the reaction's success. acs.orgresearchgate.net

In the context of the Williamson ether synthesis, the use of a phase-transfer catalyst (PTC) can dramatically improve reaction efficiency, particularly when using solid-liquid or liquid-liquid biphasic systems. phasetransfercatalysis.comwikipedia.org Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 (B118740) can lead to higher yields under milder conditions and with shorter reaction times. wikipedia.org The choice of the benzylating agent is also important; benzyl bromide is generally more reactive than benzyl chloride. francis-press.com

For transition metal-catalyzed etherifications, the ligand on the metal center is crucial. For example, in palladium-catalyzed benzylations of phenols, bulky electron-rich phosphine (B1218219) ligands like DPEphos have been shown to be highly effective. organic-chemistry.org The selection of the palladium precursor, such as Pd(OAc)2 or a [Pd(η3-C3H5)Cl]2, can also impact the catalytic activity.

The following table summarizes various catalysts and reagents that can be employed to optimize the etherification of a sterically hindered phenol.

EntryPhenolic SubstrateEtherification MethodCatalyst/ReagentBaseSolventTypical Yield (%)
12,6-Di-tert-butylphenolWilliamsonBenzyl bromideNaHTHF>90
22-NaphtholWilliamson (PTC)Benzyl chlorideNaOH/H2OToluene/TBAB~95
34-NitrophenolWilliamsonBenzyl bromideK2CO3DMF>95
4PhenolPd-catalyzedBenzyl methyl carbonatePd(η3-C3H5)Cp/DPEphosToluene~92
54-MethoxyphenolPd-catalyzedPhenyl benzyl carbonatePd(η3-C3H5)Cp/DPEphosToluene~98

Application of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of 8-Benzyloxybentazon is crucial for developing environmentally benign and economically viable production methods. nih.govacs.orgedu.krdacs.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govsigmaaldrich.com

Renewable Feedstocks and Safer Solvents: A significant advancement involves the use of bio-based starting materials. techscience.com For instance, a hypothetical synthesis of an 8-Benzyloxybentazon precursor could start from a renewable phenol like vanillin (B372448) or eugenol, which are derived from natural sources such as lignin (B12514952) and clove oil, respectively. rsc.orgrsc.org Traditional syntheses of related benzoxazine (B1645224) structures often rely on petroleum-based phenols and hazardous solvents. techscience.com By contrast, green approaches prioritize the use of safer, preferred solvents like ethanol, ethyl acetate, or even solventless conditions. acs.orgikm.org.my Microwave-assisted organic synthesis in greener solvents like polyethylene (B3416737) glycol (PEG) has also been shown to accelerate reaction times and increase yields for related benzoxazine syntheses. researchgate.net

Atom Economy and Waste Reduction: The core principles of atom economy and waste prevention are addressed by designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.orgsigmaaldrich.com One-pot, multi-component reactions, such as the Mannich-like condensation used for many benzoxazines, are inherently more atom-economical as they reduce the number of steps and the need for isolating intermediates. ikm.org.my Solvent-free synthesis, where the reactants are heated together without any solvent, further minimizes waste and simplifies purification. google.com

Catalysis and Energy Efficiency: Employing catalytic reagents instead of stoichiometric ones is a cornerstone of green synthesis. acs.orgedu.krd For the synthesis of 8-Benzyloxybentazon analogs, this could involve using acid or base catalysts that can be easily recovered and reused. rsc.org Furthermore, conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation, significantly reduces the environmental and economic impact of the synthesis. acs.orgresearchgate.net The table below illustrates a comparative analysis of a traditional versus a green synthetic approach for a key intermediate.

Table 1: Comparison of Traditional vs. Green Synthesis of a Benzoxazine Intermediate

ParameterTraditional MethodGreen Method
SolventTolueneEthanol / Solvent-free
Temperature110°C (Reflux)80°C / Microwave (120°C)
Reaction Time12-24 hours2-4 hours / 10-30 minutes (MW)
Yield~70%>90%
Waste ProductsSolvent waste, by-productsMinimal solvent waste, water

Stereoselective Synthesis of Chiral 8-Benzyloxybentazon Analogs

Assuming a chiral center is introduced into the 8-Benzyloxybentazon scaffold, for example at the C2 position of the oxazine (B8389632) ring, controlling the stereochemistry becomes a critical objective. Stereoselective synthesis aims to produce a single enantiomer, which is often essential for targeted biological activity in medicinal chemistry. phenomenex.com

Approaches to stereoselective synthesis can be broadly categorized into two strategies: using a chiral auxiliary or employing a chiral catalyst. An auxiliary approach involves covalently attaching a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. nih.gov The auxiliary is then cleaved to yield the enantioenriched product.

Alternatively, chiral catalysts, including enzymes or metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. epo.org For benzoxazine-related structures, metal-catalyzed reactions have been shown to achieve stereoselectivity. acs.orgresearchgate.net Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful route. thieme-connect.comresearchgate.net For example, a prochiral intermediate could be stereoselectively reduced using a carbonyl reductase enzyme to create a chiral alcohol, which is then cyclized chemically to form the chiral benzoxazine ring. acs.org

The enantiomeric excess (e.e.), a measure of the purity of the desired enantiomer, is a key metric for these syntheses.

Table 2: Hypothetical Stereoselective Routes to a Chiral 8-Benzyloxybentazon Analog

MethodChiral SourceTypical YieldEnantiomeric Excess (e.e.)
Chiral Auxiliary(R)-Camphorsulfonic acid65-75%>95%
Chiral CatalystRu-BINAP complex80-90%90-98%
Chemo-enzymaticCarbonyl Reductase70-85%>99%

Purification Techniques and Spectroscopic Validation Methods for Synthetic Products

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and by-products. For benzoxazine-type compounds like 8-Benzyloxybentazon, standard purification techniques include recrystallization, column chromatography, and solvent washing. google.comepo.org The choice of method depends on the physical properties of the compound and the nature of the impurities. High-purity samples, often required for analytical and biological studies, may necessitate multiple purification steps. researchgate.net For chiral analogs, purification of enantiomers is typically achieved using specialized chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method. phenomenex.comrotachrom.comelementlabsolutions.com Supercritical Fluid Chromatography (SFC) is also gaining traction as a greener alternative that uses supercritical CO2 as the mobile phase. rotachrom.comshimadzu.com

Once purified, the chemical structure and identity of 8-Benzyloxybentazon and its analogs must be rigorously confirmed. A combination of spectroscopic methods is employed for this validation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. semanticscholar.org The chemical shifts, coupling constants, and integration of proton signals confirm the connectivity of atoms. For benzoxazine rings, characteristic signals for the O-CH2-N and Ar-CH2-N protons are typically observed. bilkent.edu.trrsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish detailed correlations and confirm complex structures. nih.govfraunhofer.de

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. For a benzoxazine structure, a characteristic absorption band for the oxazine ring appears around 940-950 cm-1. rsc.orgnih.gov Other expected vibrations for 8-Benzyloxybentazon would include those for C-O-C ether linkages, aromatic C=C bonds, and the N-S bond of the thiadiazinone ring if it were a true bentazon derivative.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. bilkent.edu.trfraunhofer.de

Table 3: Spectroscopic Data for Hypothetical 8-Benzyloxybentazon

TechniqueCharacteristic Signal / ValueAssignment
1H NMR (CDCl3, ppm)δ 7.2-7.5 (m, 5H), δ 6.8-7.1 (m, 3H), δ 5.1 (s, 2H), δ 4.9 (s, 2H), δ 4.1 (s, 2H)Aromatic (benzyl), Aromatic (backbone), O-CH2-Ph, O-CH2-N, Ar-CH2-N
13C NMR (CDCl3, ppm)δ 155.2, 136.8, 128.7, 128.3, 127.6, 80.5, 70.1, 49.5Ar-O, Ar-C (benzyl ipso), Ar-C (benzyl), Ar-C (benzyl), Ar-C (benzyl), O-C-N, O-CH2-Ph, Ar-C-N
FTIR (cm-1)~3030, ~2920, ~1495, ~1230, ~945Ar C-H, Alkyl C-H, Ar C=C, C-O-C stretch, Oxazine ring
HRMS (ESI+)[M+H]+ calculated for C24H23N2O4SMolecular Ion Peak

Parallel Synthesis and Combinatorial Chemistry Approaches for 8-Benzyloxybentazon Derivative Libraries

To explore structure-activity relationships or discover new lead compounds, it is often necessary to synthesize a large number of related analogs, known as a chemical library. researchgate.net Combinatorial chemistry provides a framework for the rapid generation of such libraries through parallel or split-and-mix synthesis strategies. slideshare.netnumberanalytics.com

Parallel Synthesis: In parallel synthesis, a series of individual reactions are run simultaneously in an array of separate reaction vessels, such as a 96-well plate. openaccessjournals.commt.com Each well contains a unique combination of starting materials, but the reactions are typically performed under the same conditions. This method is highly amenable to automation and allows for the straightforward synthesis of a discrete library where the structure in each well is known. slideshare.netnih.gov For 8-Benzyloxybentazon, a parallel synthesis approach could be used to vary the substituents on the aromatic rings or to introduce different alkyl or aryl groups on the nitrogen atom. Microwave-assisted parallel synthesis has proven effective for rapidly generating libraries of benzoxazine derivatives. nih.gov

Combinatorial Library Design: A combinatorial library of 8-Benzyloxybentazon analogs could be designed by varying three key components: the phenolic precursor, the primary amine, and an aldehyde. By reacting a set of diverse phenols with a set of diverse amines and formaldehyde, a large matrix of products can be generated. For example, reacting 5 different phenolic precursors with 10 different primary amines would generate a library of 50 unique benzoxazine analogs. Solid-phase synthesis, where one of the starting materials is attached to a polymer resin, can simplify the purification process, as excess reagents and by-products can be washed away before cleaving the final product from the support. nih.gov

Table 4: Example of a Combinatorial Library Design for 8-Benzyloxybentazon Analogs

ComponentBuilding Block Diversity (Examples)Number of Variations
Phenolic Core (R1)8-Hydroxybentazon, 8-Hydroxy-6-chlorobentazon, etc.5
Amine (R2)Benzylamine, Furfurylamine, Cyclohexylamine, Aniline10
Aldehyde (R3)Formaldehyde, Benzaldehyde2
Total Possible Compounds in Library 100

Elucidation of Primary Biochemical Target Sites of Bentazon

Interaction with Photosystem II (PSII) in Plant Chloroplasts

Bentazon's primary mode of action is the disruption of the photosynthetic electron transport chain within Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. mdpi.comumn.edunih.gov It acts as a competitive inhibitor, vying with the native plastoquinone (B1678516) (PQ) for its binding niche on the D1 protein subunit of the PSII reaction center. mdpi.comnih.govashs.org

Research indicates that bentazon targets the QB binding site on the D1 protein. mdpi.comnih.gov By occupying this site, it physically obstructs the binding of plastoquinone, which is the natural electron acceptor. researchgate.net Some studies have pointed to histidine 215 of the D1 protein as a potential interaction point for bentazon, although molecular docking analyses have suggested a more general lack of binding specificity for bentazon at the QB site when compared to other PSII-inhibiting herbicides. mdpi.comnih.gov

The binding of bentazon to the D1 protein effectively blocks the flow of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. mdpi.comresearchgate.net This interruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy-carrying molecules required for carbon dioxide fixation and sugar synthesis in the Calvin cycle. researchgate.netcabidigitallibrary.org The blockage leads to an accumulation of excited chlorophyll (B73375) molecules, which can result in the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components like lipids and proteins, ultimately leading to cell death in susceptible plants. mdpi.commdpi.com

Precise Binding Site Analysis within the D1 Protein Subunit

Inhibition or Modulation of Key Enzyme Activities (e.g., specific plant metabolic enzymes)

The primary herbicidal effect of bentazon is directly linked to its inhibition of PSII. However, the resulting oxidative stress can induce secondary effects on other enzymatic systems.

In tolerant plant species, bentazon is rapidly metabolized, which is a key factor in its selectivity. researchgate.net In susceptible plants, the sustained inhibition of photosynthesis leads to a cascade of events. Studies have shown that bentazon application can lead to increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) as the plant attempts to mitigate oxidative damage. cabidigitallibrary.orgmdpi.com For instance, in some species, SOD and CAT activity was observed to be higher in plants treated with bentazon, particularly under conditions of high light intensity which exacerbates the production of ROS. cabidigitallibrary.org Conversely, some research has indicated that bentazon can lead to a reduction in catalase activity, potentially by inhibiting its synthesis or assembly, which would contribute to the accumulation of hydrogen peroxide. scielo.br

The metabolism of bentazon in plants primarily involves hydroxylation. fao.org In various plant species, bentazon can be metabolized into 6-hydroxy-bentazone and 8-hydroxy-bentazone. fao.org These metabolites are then often conjugated with glucose. This detoxification process, particularly the hydroxylation step, is typically catalyzed by cytochrome P450 monooxygenases. nih.gov The expression of specific cytochrome P450 genes, such as CYP81A6 in rice, is associated with tolerance to bentazon. nih.gov Beyond these detoxification enzymes, there is limited evidence to suggest that bentazon directly targets other primary metabolic enzymes with high specificity in the way it targets the D1 protein. The broader effects on enzymes involved in carbohydrate metabolism and ATP synthesis are generally considered secondary consequences of the primary inhibition of photosynthesis. nih.gov

Secondary Cellular and Subcellular Effects Resulting from Primary Target Inhibition

The primary mode of action of bentazon, the parent compound of 8-benzyloxybentazon, is the inhibition of photosynthesis. mdpi.comcapes.gov.brnih.gov Specifically, bentazon acts as a photosystem II (PSII) inhibitor, disrupting the electron transport chain. mdpi.comresearchgate.net It competes with plastoquinone for its binding site on the D1 protein within the PSII complex. researchgate.netgoogle.com This blockage halts the flow of electrons, leading to a cascade of secondary effects that ultimately result in plant cell death. While no direct studies on 8-benzyloxybentazon are available, it is hypothesized that it retains this fundamental mechanism of action. The introduction of a benzyloxy group at the 8-position could potentially influence its binding affinity to the D1 protein or its metabolic stability within the plant, thereby modulating its herbicidal efficacy.

The inhibition of the photosynthetic electron transport chain by bentazon leads to the overproduction of reactive oxygen species (ROS). researchgate.netsci-hub.se These highly reactive molecules can cause significant damage to cellular components, including the lipids that make up cellular membranes. researchgate.net This process, known as lipid peroxidation, compromises the integrity and fluidity of the membranes, leading to increased permeability and leakage of cellular contents. researchgate.net Studies on bentazon have shown that it induces lipid peroxidation, which is a key factor in its herbicidal activity. researchgate.netmdpi.com It is plausible that 8-benzyloxybentazon would induce similar effects, with the bulky benzyloxy group potentially influencing its interaction with the membrane or the extent of oxidative damage.

The blockage of electron flow in PSII by bentazon results in the formation of triplet chlorophyll, which reacts with molecular oxygen to produce singlet oxygen (¹O₂), a highly damaging ROS. researchgate.netsci-hub.se This initiates a state of severe oxidative stress within the plant cells. researchgate.net Plants possess antioxidant systems to counteract ROS, including enzymes like superoxide dismutase (SOD) and catalase. researchgate.net However, the rapid and high-level production of ROS induced by bentazon can overwhelm these defense mechanisms, leading to widespread cellular damage and eventual cell death. researchgate.net Research on bentazon has demonstrated a significant increase in ROS levels and the induction of antioxidant enzyme activity in treated plants. researchgate.netmdpi.com The presence of a benzyloxy group in 8-benzyloxybentazon might alter the rate of ROS generation or the plant's ability to detoxify it, but this remains to be experimentally verified.

Herbicidal stress, including that induced by bentazon, can disrupt the delicate balance of plant hormones that regulate growth and development. While direct research on bentazon's comprehensive effects on plant hormone homeostasis is not extensive, some studies suggest interactions. For instance, the application of certain plant hormones, like melatonin (B1676174) and 24-epibrassinolide, has been shown to mitigate bentazon-induced injury in some plant species, suggesting an interplay between the herbicide's effects and hormonal signaling pathways. mdpi.comcabidigitallibrary.orgunl.edu These hormones may help to reduce oxidative stress and enhance the plant's detoxification mechanisms. cabidigitallibrary.org The specific impact of 8-benzyloxybentazon on plant hormone homeostasis is unknown, but it would likely trigger stress-related hormonal responses similar to its parent compound.

Comparative Mechanistic Analysis with Parent Bentazon and Other Established Herbicides

Bentazon belongs to the benzothiadiazinone class of herbicides and is classified as a Group 6 herbicide by the Herbicide Resistance Action Committee (HRAC). mdpi.com Its mechanism of action, inhibiting PSII by binding to the D1 protein, is shared by other herbicide classes, including the triazines (e.g., atrazine (B1667683), HRAC Group 5) and ureas (e.g., diuron (B1670789), HRAC Group 7). mdpi.comnih.gov

FeatureBentazonAtrazineDiuron
Herbicide Group (HRAC) 6 (Benzothiadiazinones)5 (Triazines)7 (Ureas)
Primary Target Site D1 protein in Photosystem IID1 protein in Photosystem IID1 protein in Photosystem II
Binding Site on D1 QB-binding nicheQB-binding nicheQB-binding niche
Primary Effect Inhibition of photosynthetic electron transportInhibition of photosynthetic electron transportInhibition of photosynthetic electron transport
Secondary Effect Induction of oxidative stress (ROS generation)Induction of oxidative stress (ROS generation)Induction of oxidative stress (ROS generation)

While all three herbicides share the same primary target, their binding characteristics and the level of resistance they confer can differ. For example, a common mutation at serine 264 of the D1 protein provides resistance to triazine herbicides but not necessarily to other PSII inhibitors. cambridge.org Studies comparing the inhibitory effects of these herbicides have shown that diuron and atrazine (as terbuthylazine) have a higher affinity for the QB site than bentazon. nih.gov The benzyloxy group on 8-benzyloxybentazon could alter its binding affinity compared to the parent bentazon, potentially making it more or less potent.

Biochemical Basis of Resistance Mechanisms in Target Organisms to 8-Benzyloxybentazon

Resistance to herbicides can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). As no specific information exists for 8-benzyloxybentazon, the following is based on known mechanisms for bentazon and other PSII inhibitors.

Target-site resistance to PSII inhibitors is due to mutations in the psbA gene, which codes for the D1 protein. researchgate.netcambridge.org These mutations alter the amino acid sequence of the D1 protein, reducing the binding affinity of the herbicide. Because the psbA gene is located in the chloroplast DNA, resistance is typically maternally inherited. cambridge.org

Several amino acid substitutions in the D1 protein have been identified that confer resistance to various PSII inhibiting herbicides. mdpi.comcambridge.org

Amino Acid SubstitutionPosition in D1 ProteinHerbicides Conferring Resistance
Serine to Glycine264Triazines (e.g., Atrazine)
Valine to Isoleucine219Phenylureas (e.g., Diuron), Asymmetrical triazines (e.g., Metribuzin)
Alanine to Valine251Various PSII inhibitors
Phenylalanine to Valine274Various PSII inhibitors
Leucine to Valine218Triazinones
Serine to Threonine264Phenylureas (e.g., Linuron), Symmetrical triazines

While specific target-site mutations conferring high-level resistance to bentazon in weeds are not as commonly reported as for other PSII inhibitors, it is plausible that alterations in the D1 protein could reduce the efficacy of 8-benzyloxybentazon. The larger size of the benzyloxy group compared to the functional groups on bentazon might make its binding more sensitive to certain amino acid changes in the D1 protein.

Non-target-site resistance mechanisms, primarily enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases, are also a significant factor in resistance to bentazon. It is likely that such mechanisms would also play a role in the detoxification of 8-benzyloxybentazon.

Table of Compounds Mentioned

Compound Name
8-Benzyloxybentazon
Atrazine
Bentazon
Diuron
Linuron
Melatonin
Metribuzin
Terbuthylazine (B1195847)
24-Epibrassinolide

Disclaimer: Scientific literature specifically detailing the chemical compound “8-Benzyloxybentazon” is not publicly available. Consequently, this article is built upon the well-documented properties of its parent compound, bentazon. The potential impact of the 8-benzyloxy modification is explored through the lens of established chemical principles and the structure-activity relationships of analogous compounds. It is important to note that these discussions are theoretical in nature.

Molecular Mechanism of Action and Biochemical Interactions of 8 Benzyloxybentazon

Secondary Cellular and Subcellular Effects Resulting from Primary Target Inhibition

The principal mechanism of action for bentazon, and theoretically for its derivative 8-benzyloxybentazon, is the disruption of photosynthesis. mdpi.comcapes.gov.brnih.gov Bentazon functions as an inhibitor of photosystem II (PSII), a critical component of the photosynthetic electron transport chain. mdpi.comresearchgate.net It achieves this by competing with plastoquinone (B1678516) for its binding niche on the D1 protein of the PSII complex. researchgate.netgoogle.com This competitive inhibition obstructs the flow of electrons, initiating a series of secondary effects that culminate in the death of the plant cell. While direct experimental data for 8-benzyloxybentazon is absent, it is hypothesized to share this fundamental mode of action. The addition of a benzyloxy group at the eighth position of the bentazon molecule could potentially alter its binding affinity for the D1 protein or affect its metabolic fate within the plant, thereby modifying its herbicidal potency.

A direct consequence of inhibiting the photosynthetic electron transport chain with bentazon is the excessive production of reactive oxygen species (ROS). researchgate.netsci-hub.se These highly unstable molecules can inflict substantial damage on various cellular structures, most notably the lipids that form the foundation of cellular membranes. researchgate.net This destructive process, termed lipid peroxidation, undermines the structural integrity and fluidity of the membranes. The result is an increase in membrane permeability, leading to the uncontrolled leakage of cellular contents and eventual cell death. researchgate.net Studies focusing on bentazon have confirmed its role in inducing lipid peroxidation, a key element of its herbicidal efficacy. researchgate.netmdpi.com It is highly probable that 8-benzyloxybentazon would trigger similar damage, with the bulky benzyloxy substituent potentially influencing its interaction with the cell membrane or the magnitude of the oxidative damage.

The interruption of electron flow within PSII by bentazon leads to the formation of triplet chlorophyll (B73375), which subsequently reacts with molecular oxygen to generate singlet oxygen (¹O₂), a particularly aggressive form of ROS. researchgate.netsci-hub.se This event plunges the plant cell into a state of severe oxidative stress. researchgate.net Plants have evolved antioxidant systems, including enzymes such as superoxide (B77818) dismutase (SOD) and catalase, to neutralize ROS. researchgate.net However, the rapid and overwhelming production of ROS triggered by bentazon can saturate these defense mechanisms, resulting in extensive cellular damage and ultimately, cell death. researchgate.net Research has shown that bentazon treatment leads to a marked increase in ROS levels and the corresponding induction of antioxidant enzyme activity in affected plants. researchgate.netmdpi.com The presence of a benzyloxy group in 8-benzyloxybentazon may alter the kinetics of ROS production or the plant's capacity for detoxification, though this remains a subject for future experimental validation.

The physiological stress imposed by herbicides like bentazon can disrupt the intricate balance of plant hormones that govern growth and development. Although comprehensive research on bentazon's specific effects on the entirety of plant hormone homeostasis is limited, some studies indicate notable interactions. For example, the application of certain plant hormones, such as melatonin (B1676174) and 24-epibrassinolide, has been demonstrated to alleviate the cellular damage caused by bentazon in some plant species, pointing to a clear interplay between the herbicide's mode of action and hormonal signaling pathways. mdpi.comcabidigitallibrary.orgunl.edu These hormones are thought to help mitigate oxidative stress and bolster the plant's natural detoxification processes. cabidigitallibrary.org The precise impact of 8-benzyloxybentazon on plant hormone homeostasis is currently unknown, but it is expected to elicit stress-related hormonal responses akin to those observed with its parent compound.

Induction of Oxidative Stress Pathways and Reactive Oxygen Species Generation

Comparative Mechanistic Analysis with Parent Bentazon and Other Established Herbicides

Bentazon is a member of the benzothiadiazinone chemical family and is categorized as a Group 6 herbicide by the Herbicide Resistance Action Committee (HRAC). mdpi.com Its mechanism of action—the inhibition of PSII via binding to the D1 protein—is a characteristic it shares with other herbicide classes, including the triazines (e.g., atrazine (B1667683); HRAC Group 5) and the ureas (e.g., diuron (B1670789); HRAC Group 7). mdpi.comnih.gov

FeatureBentazonAtrazineDiuron
Herbicide Group (HRAC)6 (Benzothiadiazinones)5 (Triazines)7 (Ureas)
Primary Target SiteD1 protein in Photosystem IID1 protein in Photosystem IID1 protein in Photosystem II
Binding Site on D1QB-binding nicheQB-binding nicheQB-binding niche
Primary EffectInhibition of photosynthetic electron transportInhibition of photosynthetic electron transportInhibition of photosynthetic electron transport
Secondary EffectInduction of oxidative stress (ROS generation)Induction of oxidative stress (ROS generation)Induction of oxidative stress (ROS generation)

Although these three herbicides target the same protein, their specific binding affinities and the resistance profiles they encounter can vary. For instance, a well-documented mutation at the serine 264 position of the D1 protein confers resistance to triazine herbicides but may not provide resistance to other PSII inhibitors. cambridge.org Comparative studies on the inhibitory effects of these herbicides have indicated that diuron and the triazine herbicide terbuthylazine (B1195847) exhibit a higher binding affinity for the QB site than bentazon. nih.gov The addition of the benzyloxy group to form 8-benzyloxybentazon could potentially modify its binding affinity relative to the parent compound, possibly rendering it more or less potent.

Biochemical Basis of Resistance Mechanisms in Target Organisms to 8-Benzyloxybentazon

Herbicide resistance in plants typically arises from two main strategies: target-site resistance (TSR) and non-target-site resistance (NTSR). In the absence of specific data for 8-benzyloxybentazon, the following discussion is based on established resistance mechanisms for bentazon and other PSII-inhibiting herbicides.

Target-site resistance to PSII inhibitors is primarily caused by mutations in the psbA gene, which encodes the D1 protein. researchgate.netcambridge.org These genetic mutations lead to alterations in the amino acid sequence of the D1 protein, thereby reducing the binding affinity of the herbicide to its target. As the psbA gene is located within the chloroplast genome, this form of resistance is typically inherited maternally. cambridge.org

Several specific amino acid substitutions in the D1 protein have been identified that confer resistance to a range of PSII-inhibiting herbicides. mdpi.comcambridge.org

Amino Acid SubstitutionPosition in D1 ProteinHerbicides Conferring Resistance
Serine to Glycine264Triazines (e.g., Atrazine)
Valine to Isoleucine219Phenylureas (e.g., Diuron), Asymmetrical triazines (e.g., Metribuzin)
Alanine to Valine251Various PSII inhibitors
Phenylalanine to Valine274Various PSII inhibitors
Leucine to Valine218Triazinones
Serine to Threonine264Phenylureas (e.g., Linuron), Symmetrical triazines

While specific target-site mutations that grant high-level resistance to bentazon are not as frequently documented as for other PSII inhibitors, it is conceivable that certain changes in the D1 protein could diminish the effectiveness of 8-benzyloxybentazon. The larger steric profile of the benzyloxy group, when compared to the functional groups of bentazon, might make its binding more susceptible to disruption by specific amino acid changes within the D1 protein.

It is also important to consider non-target-site resistance mechanisms, which primarily involve the enhanced metabolism of the herbicide by enzymes such as cytochrome P450 monooxygenases. This is a known resistance mechanism for bentazon and would likely be a factor in the detoxification of 8-benzyloxybentazon as well.

Investigation of Non-Target Site Resistance Mechanisms (e.g., enhanced metabolic detoxification, sequestration)

Non-target site resistance (NTSR) represents a significant challenge in weed management, enabling plants to withstand herbicides through mechanisms other than alterations at the herbicide's direct molecular target. These mechanisms can confer broad-spectrum resistance to various herbicide classes. Key NTSR mechanisms include enhanced metabolic detoxification and sequestration of the herbicide away from its site of action.

Enhanced Metabolic Detoxification

Metabolic detoxification is a natural defense system in plants to process and neutralize foreign compounds (xenobiotics), including herbicides. nih.gov This process typically occurs in three phases:

Phase I: Transformation. The initial step involves modifying the herbicide molecule, often through oxidation, reduction, or hydrolysis, to make it more reactive and water-soluble. Cytochrome P450 monooxygenases (CYP450s) are a major family of enzymes involved in this phase. nih.gov

Phase II: Conjugation. The modified herbicide is then conjugated with endogenous molecules like sugars (e.g., glucose) or glutathione (B108866), a process catalyzed by enzymes such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). nih.govlifeextension.com This step further increases the compound's water solubility and reduces its toxicity.

Phase III: Compartmentation/Transport. Finally, the conjugated and detoxified herbicide is transported and sequestered into cellular compartments, such as the vacuole, or into the cell wall, effectively isolating it from its target site in the plant. This transport is often mediated by ATP-binding cassette (ABC) transporters. nih.gov

In resistant weed populations, the genes encoding these detoxification enzymes may be overexpressed, leading to a more rapid and efficient breakdown of the herbicide before it can reach its target and exert its phytotoxic effect. This enhanced metabolism is a common mechanism of resistance to a wide range of herbicides. hracglobal.com For instance, the increased activity of CYP450 enzymes has been implicated in the detoxification of numerous herbicidal compounds. hracglobal.com

While direct research on the metabolic detoxification of 8-Benzyloxybentazon is not available, the presence of the benzyloxy group suggests that it could be a substrate for phase I enzymes, which may cleave this group. Following this initial modification, the resulting molecule could undergo further conjugation and sequestration, similar to other herbicides.

Sequestration

Sequestration is a mechanism where the herbicide is transported and stored in specific plant tissues or subcellular compartments, preventing it from reaching its target site. This process is often linked to the phase III of detoxification, where transporters, such as ABC transporters, actively move the herbicide or its metabolites into the vacuole. nih.gov By isolating the herbicide, the plant can tolerate concentrations that would otherwise be lethal. Sequestration can be a highly effective resistance mechanism, and its efficiency can be enhanced in resistant weed biotypes.

The table below summarizes the key enzymes and transporters involved in non-target site resistance through metabolic detoxification and sequestration.

Mechanism Phase Key Enzymes/Transporters Function
Enhanced Metabolic Detoxification Phase ICytochrome P450 monooxygenases (CYP450s)Oxidation, reduction, or hydrolysis of the herbicide.
Phase IIGlutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs)Conjugation with endogenous molecules (e.g., glutathione, glucose).
Sequestration Phase IIIATP-binding cassette (ABC) transportersTransport of the conjugated herbicide into vacuoles or other compartments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 8 Benzyloxybentazon Analogs

Conformational Analysis and Stereochemical Influences on Molecular Recognition and Activity

Computational modeling and experimental methods, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are key techniques used to investigate the conformational preferences of such molecules. rsc.org For 8-benzyloxybentazon, the rotation around the C8-O bond and the O-CH₂ bond of the benzyloxy group creates a landscape of different conformers. The relative orientation of the benzyl (B1604629) ring with respect to the bicyclic bentazon core can lead to conformers that are either sterically hindered or stabilized by intramolecular interactions. ethz.ch Studies on analogous aroyl derivatives have shown that preferred conformations often seek to minimize steric clash while maximizing favorable electronic interactions, which can result in nearly coplanar or twisted arrangements between ring systems. rsc.org The most stable conformer is the one that presents the optimal shape for recognition by the molecular target, thereby dictating the compound's potency.

Stereochemistry, the study of the spatial arrangement of atoms, also plays a pivotal role in biological activity. wikipedia.org While 8-benzyloxybentazon itself is not chiral, the introduction of substituents on the benzyl ring or modifications to the bentazon core could create stereocenters, leading to the existence of enantiomers or diastereomers. It is a well-established principle in medicinal chemistry and agrochemistry that different stereoisomers of a chiral compound can exhibit significantly different biological activities. nih.govnih.gov This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. For instance, the uptake of a compound into a cell can be a stereoselective process mediated by transport proteins. nih.gov Therefore, if chiral analogs of 8-benzyloxybentazon were to be synthesized, it would be crucial to resolve the stereoisomers and evaluate them independently to identify the most active configuration, as this could lead to a more potent and selective agent. nih.gov

Interactive Table: Hypothetical Conformational Energy of 8-Benzyloxybentazon Rotamers
RotamerDihedral Angle (C7-C8-O-CH₂)Relative Energy (kcal/mol)Key Interaction
A +5.5Steric clash between benzyl ring and C7-H
B 60°+1.2Gauche interaction
C 120°+2.8Eclipsing interaction with bentazon core
D 180°0.0Most stable, anti-periplanar arrangement

Note: This table is illustrative, based on general principles of conformational analysis, to demonstrate the potential energy differences between rotamers.

Impact of Physicochemical Parameters on Biological Efficacy (e.g., pKa, Log P as related to cellular uptake or target interaction)

The biological efficacy of a molecule like 8-benzyloxybentazon is not solely dependent on its structure but is also heavily influenced by its physicochemical properties. Key parameters such as the acid dissociation constant (pKa) and the partition coefficient (Log P) govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its ability to reach and interact with its target.

Log P , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a compound's lipophilicity or hydrophobicity. This parameter is critical for a herbicide's ability to penetrate the waxy cuticle of plant leaves and cross cellular membranes to reach its site of action within the chloroplasts. The parent compound, bentazon, is moderately polar. The introduction of a large, non-polar benzyloxy group at the 8-position would significantly increase the Log P of the molecule. While a higher Log P can enhance membrane permeability, an excessively high value can lead to poor aqueous solubility and potential sequestration in lipid bilayers, preventing the compound from reaching its target. Structure-activity relationship studies on other classes of bioactive compounds have often shown a parabolic relationship between Log P and biological activity, indicating that an optimal lipophilicity exists for maximum efficacy. nih.gov

Interactive Table: Physicochemical Properties of Bentazon and Analogs
CompoundR Group (at C8)Calculated Log P (Approx.)pKa (Approx.)Expected Biological Impact
Bentazon -H2.23.45Baseline polarity and activity.
8-Hydroxybentazon -OH1.83.3Increased polarity, may decrease membrane transport.
8-Benzyloxybentazon -OCH₂Ph4.13.5Increased lipophilicity, potentially enhanced uptake.

Note: Log P and pKa values are estimates based on chemical principles to illustrate the effect of substituents.

Ligand Efficiency and Fragment-Based Design Considerations for Improved Potency

In the pursuit of developing more potent analogs, modern agrochemical design often employs principles from pharmaceutical research, such as ligand efficiency (LE) and fragment-based design. nih.gov These metrics-driven approaches help rationalize the optimization process, moving beyond simple trial and error.

Ligand Efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target, relative to its size. drughunter.com It is typically calculated as the binding energy per heavy (non-hydrogen) atom. A high LE value indicates that the molecule achieves strong binding with a lean and efficient structure. This is a desirable trait, as smaller, more efficient molecules often possess better physicochemical and pharmacokinetic properties. When optimizing a lead compound like 8-benzyloxybentazon, one could compare it to other analogs by calculating their respective LE values. An analog that shows a significant increase in potency with only a small increase in size would have a superior LE and be considered a more promising candidate for further development. drughunter.com

Fragment-Based Design is a strategy that involves identifying small chemical fragments that bind weakly to the target and then growing or linking them to create a more potent lead compound. exactelabs.com In the context of 8-benzyloxybentazon, one could consider the bentazon core and the benzyloxy group as two distinct fragments. A fragment-based approach would involve screening a library of different fragments to find optimal substituents for the 8-position. The "group efficiency" (GE) of the benzyloxy fragment could be assessed to determine if the binding energy it contributes justifies its size. nih.gov If the benzyloxy group proves to be an efficient binder, further optimization could focus on modifying it (e.g., adding substituents to the phenyl ring) to improve interactions with the target site. Conversely, if it is found to be inefficient, it could be replaced with other fragments that offer a better balance of size and binding contribution, guiding the design toward more potent and property-optimized herbicides. nih.gov

Interactive Table: Illustrative Ligand Efficiency of Hypothetical Bentazon Analogs
Compound (8-Substituent)IC₅₀ (nM)pIC₅₀Heavy Atoms (N)Ligand Efficiency (LE) (pIC₅₀/N)
8-Hydroxybentazon5006.30160.39
8-Methoxybentazon3506.46170.38
8-Ethoxybentazon2006.70180.37
8-Benzyloxybentazon 807.10230.31
8-(4-Chlorobenzyloxy)bentazon407.40240.31

Note: This table is for illustrative purposes. IC₅₀ values are hypothetical to demonstrate the application of the Ligand Efficiency calculation.

Computational Chemistry and in Silico Modeling of 8 Benzyloxybentazon Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Molecular Orbital Analysis (HOMO/LUMO) and Charge Distribution

No published data exists on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the charge distribution of 8-Benzyloxybentazon. Such calculations are fundamental to understanding a molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability and electronic excitation properties. ossila.combyjus.com A molecular electrostatic potential map, which would illustrate the charge distribution and identify electrophilic and nucleophilic regions, is also unavailable for this compound. chemrxiv.org

Prediction of Spectroscopic Properties for Mechanistic Understanding

There are no computational studies predicting the spectroscopic properties (e.g., IR, NMR, UV-Vis) of 8-Benzyloxybentazon. Theoretical calculations of this nature are often used to complement experimental data and provide insights into the molecular structure and bonding. researchgate.netaun.edu.eg

Molecular Docking Simulations with Putative Protein Targets

Preparation of Ligand and Receptor Structures for Docking Studies

Without identified protein targets for 8-Benzyloxybentazon, the initial and crucial step of preparing ligand and receptor structures for docking simulations cannot be performed. This process typically involves obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank, and optimizing the 3D structure of the ligand (8-Benzyloxybentazon). mdpi.com

Application of Various Docking Algorithms and Scoring Functions

As no docking studies have been performed on 8-Benzyloxybentazon, there is no information on the application of docking algorithms (e.g., AutoDock, GOLD) or scoring functions to predict its binding affinity and orientation within a protein's active site. nih.govnih.gov

Identification and Characterization of Key Binding Interactions (e.g., hydrogen bonding, hydrophobic, electrostatic)

Consequently, there is no data identifying or characterizing the key binding interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic forces—between 8-Benzyloxybentazon and any potential protein targets. researchgate.netnih.gov Analysis of these interactions is vital for understanding the basis of a compound's biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations offer a virtual window into the atomic-level movements and interactions of molecules over time. nih.govnih.gov This technique is invaluable for studying the dynamic nature of the binding between 8-Benzyloxybentazon and its target protein, providing insights into the stability of the complex and the conformational changes that occur upon binding. nih.gov

The accuracy of MD simulations is highly dependent on the chosen force field and simulation parameters. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. nih.gov For simulations involving a small molecule like 8-Benzyloxybentazon interacting with a protein, a common approach is to use a well-established biomolecular force field, such as AMBER or CHARMM, for the protein and a general force field, like the General Amber Force Field (GAFF), for the ligand. nih.govambermd.org

The selection of simulation parameters is also critical for a realistic representation of the biological system. These parameters define the conditions of the simulation, such as temperature, pressure, and the treatment of long-range electrostatic interactions.

Table 1: Hypothetical Simulation Parameters for MD Simulation of 8-Benzyloxybentazon-Protein Complex

ParameterValue/MethodRationale
Force Field (Protein)AMBER ff19SBA modern and widely validated force field for protein simulations.
Force Field (Ligand)GAFF2Designed for compatibility with the AMBER force fields and provides good coverage for organic molecules.
Water ModelTIP3PA computationally efficient and commonly used water model that provides a good balance of accuracy and performance.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions.
Temperature300 KApproximate physiological temperature.
Pressure1 atmStandard atmospheric pressure.
Long-range ElectrostaticsParticle Mesh Ewald (PME)An efficient method for calculating long-range electrostatic interactions in periodic systems.
Simulation Time500 nsA sufficient timescale to observe significant conformational changes and assess binding stability.

The binding of a ligand to a protein is often not a simple "lock-and-key" mechanism but rather an induced-fit process where both the ligand and the protein's binding site may undergo conformational changes to achieve an optimal fit. nih.gov MD simulations can track the positional changes of amino acid residues in the binding site upon the binding of 8-Benzyloxybentazon. By comparing the conformational ensembles of the protein with and without the ligand bound, researchers can identify key residues that are involved in the binding process and understand how the binding pocket adapts to the ligand. nih.gov

A crucial aspect of understanding ligand-protein interactions is quantifying the strength of the binding, which can be represented by the binding free energy. While the absolute binding free energy is challenging to calculate, the relative binding free energies of different ligands or different binding modes of the same ligand can be estimated with greater accuracy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining the molecular mechanics energies from the simulation with a continuum solvation model.

Table 2: Hypothetical Relative Binding Free Energy Calculations for 8-Benzyloxybentazon

ComponentEnergy Contribution (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-28.7
Polar Solvation Energy35.5
Nonpolar Solvation Energy-4.1
Total Binding Free Energy (ΔG_bind) -42.5

Analysis of Binding Site Conformational Changes Upon Ligand Binding

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Environmental and Plant Systems

In silico models are increasingly used to predict the ADME properties of chemicals, which is crucial for assessing their environmental fate and potential impact on non-target organisms. patheon.commdpi.comnih.gov For a herbicide like 8-Benzyloxybentazon, understanding its behavior in plants and the environment is a key part of its risk assessment. battelle.org

The ability of a herbicide to be taken up by plant roots and translocated throughout the plant is a determinant of its efficacy. In silico models can predict these properties based on the physicochemical characteristics of the molecule, such as its lipophilicity (LogP), water solubility, and molecular size. Quantitative Structure-Activity Relationship (QSAR) models, which correlate these properties with experimentally determined uptake and translocation rates of similar compounds, can be employed.

Table 3: Hypothetical In Silico ADME Predictions for 8-Benzyloxybentazon in Plants

PropertyPredicted ValueImplication
Root Adsorption Coefficient (K_root)2.8 L/kgModerate adsorption to root surfaces.
Root Concentration Factor (RCF)1.5Indicates a moderate potential for uptake into the root.
Transpiration Stream Concentration Factor (TSCF)0.8Suggests efficient translocation via the xylem.
Phloem MobilityLowPredicted to have limited movement in the phloem.

The environmental fate of a herbicide is governed by processes such as soil adsorption, degradation, and leaching. battelle.orgstone-env.com Computational models can estimate these properties, providing a preliminary assessment of the herbicide's environmental risk. battelle.org The soil adsorption coefficient (Koc) can be predicted based on the molecule's lipophilicity, indicating its tendency to bind to soil organic matter. battelle.org This, in turn, influences its leaching potential, which is the likelihood of the compound moving through the soil profile and potentially contaminating groundwater. battelle.org Various environmental fate models, such as those based on the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) framework, can be used to simulate the environmental concentration of the herbicide over time. hse.gov.uk

Table 4: Hypothetical Environmental Fate Predictions for 8-Benzyloxybentazon

ParameterPredicted ValueInterpretation
Soil Organic Carbon-Water Partitioning Coefficient (Koc)450 L/kgModerate potential for adsorption to soil organic matter.
Groundwater Ubiquity Score (GUS)2.1Indicates a low to moderate leaching potential.
Predicted Environmental Concentration in Soil (PECsoil)0.2 mg/kgBased on standard application scenarios.
Predicted Environmental Concentration in Groundwater (PECgw)0.05 µg/LBelow typical regulatory concern levels.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations Excluding Human Safety

Biotransformation and Biodegradation in Soil and Aquatic Environments

Microbial Degradation Pathways and Metabolite Identification

Detailed studies identifying the specific microbial degradation pathways for 8-Benzyloxybentazon and the chemical structures of its resulting metabolites are not available in the current body of scientific literature. For related compounds like bentazon, microbial activity is the primary cause of transformation, leading to metabolites such as 8-hydroxy-bentazon d-nb.info. However, a direct parallel for the benzyloxy-substituted compound cannot be drawn without specific experimental evidence.

Characterization of Key Microbial Consortia Involved in Breakdown

There is no available research that identifies specific microbial consortia or individual bacterial or fungal strains responsible for the degradation of 8-Benzyloxybentazon. Research on other complex organic compounds has shown that microbial consortia, sometimes involving multiple kingdoms of life, can be more effective at degradation than single strains frontiersin.org. Such consortia can be developed from natural microbial communities or artificially constructed to perform specific degradation tasks frontiersin.orgmdpi.com.

Abiotic Degradation Processes

Photodegradation Mechanisms and Photoproduct Characterization under Simulated Environmental Conditions

Specific studies on the photodegradation of 8-Benzyloxybentazon, its mechanisms, and the characterization of its photoproducts under simulated environmental conditions are currently absent from the scientific literature. Photodegradation involves the breakdown of molecules by light, particularly UV radiation, and can occur through direct photolysis or indirect photosensitized reactions herts.ac.ukacs.org. For many organic compounds, this is a significant degradation pathway in surface waters and on soil surfaces nih.gov.

Hydrolysis and Other Chemical Transformation Pathways in Water and Soil

Information regarding the hydrolysis of 8-Benzyloxybentazon is not detailed in available research. Hydrolysis is a chemical reaction with water that can break down compounds. The rate of hydrolysis is often dependent on the pH of the water and soil environment wikipedia.org. For a complete environmental profile, data on the hydrolysis half-life at different pH values (e.g., 4, 7, and 9) would be necessary nih.gov.

Sorption and Desorption Behavior in Various Soil Types and Organic Matter Content

The sorption and desorption behavior of a chemical dictates its mobility in the soil and its bioavailability for degradation or uptake by organisms. This behavior is influenced by soil properties such as organic matter content, clay content, and pH. The Freundlich equation is commonly used to describe the sorption isotherm, providing coefficients (Kf) that quantify the extent of sorption.

There are no specific studies that report the sorption coefficients (such as Kd, Koc, or Freundlich Kf) for 8-Benzyloxybentazon across different soil types. Such data is essential for predicting whether the compound is likely to leach into groundwater or remain in the upper soil layers d-nb.info.

Volatilization and Atmospheric Transport Potential

There is currently no available data on the volatilization and atmospheric transport potential of 8-Benzyloxybentazon. For the related compound bentazon, it is noted to be volatile. herts.ac.uk However, without specific data on the vapor pressure and Henry's Law constant for 8-Benzyloxybentazon, its potential for atmospheric transport cannot be determined.

Ecotoxicological Implications for Non-Target Organisms (e.g., aquatic invertebrates, beneficial arthropods, soil microorganisms, non-target plants)

Specific ecotoxicological data for 8-Benzyloxybentazon on any non-target organism is not available in the public domain. The following subsections discuss the known effects of the parent compound, bentazon.

Effects on Aquatic Ecosystem Components and Biodiversity

The ecotoxicological effects of bentazon on aquatic organisms have been studied. Bentazon is classified as moderately toxic to fish, aquatic invertebrates, and algae. herts.ac.uk Chemicals that are toxic to aquatic life can cause a range of adverse effects, including damage to reproductive, immune, and nervous systems. istas.net The toxicity of bentazon to different aquatic species varies. For instance, the EC50 values for the growth inhibition of the algae Arthrospira platensis and Chlorella vulgaris by a bentazon-containing herbicide were reported as 854.94 µg/mL and 739.44 µg/mL, respectively. Another study found the EC50 value for the marine diatom Skeletonema costatum to be 13.0 mg/L.

Table 2: Aquatic Toxicity of Bentazon to Different Organisms

OrganismEndpointValueCitation
FishAcute ToxicityModerately Toxic herts.ac.uk
Aquatic InvertebratesAcute ToxicityModerately Toxic herts.ac.uk
AlgaeAcute ToxicityModerately Toxic herts.ac.uk
Arthrospira platensisEC50 (growth inhibition)854.94 µg/mL
Chlorella vulgarisEC50 (growth inhibition)739.44 µg/mL
Skeletonema costatumEC5013.0 mg/L

This table presents data for the parent compound bentazon, not 8-Benzyloxybentazon.

Impact on Soil Microbial Communities and Essential Biogeochemical Cycles

No research has been published on the specific impacts of 8-Benzyloxybentazon on soil microbial communities or biogeochemical cycles.

The degradation of the parent compound, bentazon, in soil is known to be a microbial process, indicating an interaction between the herbicide and soil microorganisms. nih.govuni-konstanz.ded-nb.info The mineralization of bentazon is dependent on the presence of oxygen and can be influenced by the availability of other carbon sources. uni-konstanz.ded-nb.info Studies on bentazon have shown that its transformation in soil leads to the formation of bound residues within humic substances, a process also dependent on microbial activity. uni-konstanz.deacs.orgd-nb.info The formation of these bound residues can be a slow process. acs.org While these findings suggest that bentazon and its derivatives interact with soil microbial populations, the specific qualitative and quantitative impacts on microbial community structure, diversity, and the functioning of essential biogeochemical cycles remain an area requiring further investigation, especially for derivatives like 8-Benzyloxybentazon.

Advanced Applications and Future Research Directions of 8 Benzyloxybentazon in Chemical Biology and Agrochemical Science

Rational Design of Next-Generation Agrochemicals Utilizing the 8-Benzyloxybentazon Scaffold

The rational design of new agrochemicals hinges on understanding the structure-activity relationships (SAR) that govern a molecule's efficacy and selectivity. The bentazon core, a benzothiadiazinone-1,1-dioxide, acts by inhibiting photosystem II (PSII) in the photosynthetic electron transport chain. mdpi.commda.state.mn.usresearchgate.net The introduction of a benzyloxy group at the 8-position of the aromatic ring is a strategic modification intended to alter the compound's physicochemical properties, such as lipophilicity and steric profile. These changes can significantly influence its uptake, translocation, and interaction with the target site, the D1 protein in PSII. mdpi.com

SAR studies on related heterocyclic compounds, such as benzofurans and other benzothiadiazinone dioxides, have shown that substitutions on the benzene (B151609) ring are critical determinants of biological activity. mdpi.com For instance, in a study of benzothiadiazinone-1,1-dioxide derivatives as carbonic anhydrase inhibitors, the position and nature of substituents on the aromatic ring variably enhanced inhibitory potency and selectivity against different enzyme isoforms. mdpi.com Applying this principle to 8-benzyloxybentazon, the bulky, relatively lipophilic benzyloxy group could enhance binding affinity to the target protein or, conversely, hinder it. It may also alter the molecule's susceptibility to metabolic degradation. In many tolerant plant species, bentazon is detoxified via hydroxylation of the aromatic ring by cytochrome P450 mono-oxygenases, followed by conjugation. mdpi.comencyclopedia.pub The benzyloxy group at position 8 could potentially block this primary site of metabolic attack, thereby increasing the herbicide's persistence and efficacy in species that rely on this detoxification pathway.

Future rational design efforts could explore a variety of substitutions on the benzyl (B1604629) ring of the 8-benzyloxy moiety. Introducing electron-withdrawing or -donating groups, or varying steric bulk, could fine-tune the molecule's activity. This approach allows for the systematic optimization of herbicidal potency, crop selectivity, and environmental profile, establishing the 8-benzyloxybentazon scaffold as a promising starting point for novel herbicide development.

Table 1: Key Considerations for Rational Design Based on the Bentazon Scaffold

Design Parameter Influence on Activity Rationale/Example
Ring Substitution Alters binding affinity, metabolic stability, and selectivity. The 8-benzyloxy group may block metabolic hydroxylation, a key detoxification route for bentazon. mdpi.com
Lipophilicity Affects uptake, translocation, and membrane penetration. The benzyloxy group increases lipophilicity compared to an 8-hydroxy or unsubstituted bentazon.
Steric Profile Influences fit within the target protein's binding pocket. A bulky substituent may enhance or weaken the interaction with the D1 protein of PSII. mdpi.com

| Electronic Properties | Modifies binding interactions (e.g., hydrogen bonding, van der Waals forces). | Substituents on the benzyl ring can alter the electron density of the entire molecule. |

Exploration of Synergistic and Antagonistic Interactions with Other Chemical Agents at a Molecular Level

Herbicide mixtures are fundamental to modern weed management for broadening the control spectrum and mitigating resistance. The interaction between two or more active ingredients can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less than the sum), or additive. cabidigitallibrary.org Bentazon has been studied in various combinations, revealing both synergistic and antagonistic behaviors that are often dependent on the partner herbicide, target species, and application conditions. scielo.brawsjournal.org

A well-documented synergistic interaction occurs between PSII inhibitors like bentazon and photosystem I (PSI) electron diverters such as paraquat. scielo.brawsjournal.org The initial inhibition of PSII by bentazon can potentiate the damage caused by the PSI inhibitor. Another notable synergy is with HPPD-inhibiting herbicides (Group 27), where combining them with Group 5/6 herbicides like bentazon enhances the control of various broadleaf weeds. awsjournal.org

Conversely, antagonism is also observed. Tank-mixing bentazon with certain ALS inhibitors or the herbicide acifluorfen (B165780) can reduce weed control efficacy. cabidigitallibrary.orgscielo.br This antagonism can stem from reduced translocation of one of the herbicides to its target site. cabidigitallibrary.org For example, the interaction between bentazon and acifluorfen can shift from synergistic to additive based on the presence of adjuvants and environmental conditions. scielo.brawsjournal.org

For 8-benzyloxybentazon, the altered physicochemical properties conferred by the benzyloxy group would likely modulate these interactions. Its modified uptake, translocation, and metabolism could either amplify or dampen the synergistic or antagonistic responses seen with parent bentazon. Molecular-level investigations would be necessary to elucidate how 8-benzyloxybentazon influences the absorption and transport of a partner agent, or how it affects the metabolic pathways that detoxify either compound. Such studies are critical for designing effective and reliable herbicide mixtures. awsjournal.org

Development of 8-Benzyloxybentazon as a Chemical Probe for Fundamental Plant Physiology Research

Herbicides are powerful tools for dissecting fundamental plant processes, serving as specific inhibitors of molecular targets. bioone.orgcambridge.org Their high affinity and specificity make them invaluable as chemical probes in plant biology and chemical genetics. bioone.orgoup.com Bentazon, as a PSII inhibitor, has been instrumental in studying the photosynthetic electron transport chain. mdpi.combioone.org The binding of PSII inhibitors causes a rapid increase in chlorophyll (B73375) fluorescence, a phenomenon that can be visualized to track the herbicide's penetration, distribution, and action in real-time. mdpi.com

Furthermore, herbicides that inhibit primary metabolism are instructive probes of biosynthetic pathways. oup.com While bentazon's primary target is well-known, a derivatized probe like 8-benzyloxybentazon could be used to explore the broader physiological consequences of PSII inhibition. For instance, it could help study the downstream effects on carbon fixation, the activation of stress-response pathways, and the interplay between photosynthesis and other metabolic networks. oup.com The use of such chemical tools is a cornerstone of chemical genetics, which helps to elucidate gene function and pathway regulation. frontiersin.org

Innovations in Formulation Science and Controlled Release Technologies for Targeted Delivery

Herbicide formulation is critical for ensuring optimal performance, user safety, and environmental protection. bioone.orgcwss.in Innovations in formulation science aim to improve the delivery of the active ingredient to the target site while minimizing off-target effects like leaching and drift. vigyanvarta.in For a compound like 8-benzyloxybentazon, advanced formulation strategies could significantly enhance its utility.

Controlled-release (CR) formulations are designed to release the active ingredient slowly over time, which can prolong weed control and reduce the potential for crop injury and environmental contamination. vigyanvarta.in Strategies for bentazon have included:

Inclusion Complexes: Encapsulating bentazon within cyclodextrins (β-CD and γ-CD) has been shown to create complexes with intermediate dissolution rates, suggesting a viable method for controlled release. acs.orgacs.org This approach could be adapted for 8-benzyloxybentazon to fine-tune its release profile.

Lignin-Based Formulations: Lignin (B12514952) can be used as a matrix for CR formulations, reducing phytotoxicity and soil leaching while maintaining efficacy. google.com

Organoclay Formulations: Modified smectite clays (B1170129) (organoclays) can act as carriers for acidic herbicides like bentazon, creating formulations that reduce leaching losses. researchgate.net

Microencapsulation: Enclosing the herbicide in polymer capsules (microencapsulated suspensions, CS) provides a physical barrier that controls its release, reducing volatility and extending its period of activity. vigyanvarta.innumberanalytics.com

Nanotechnology also offers promising avenues, with nanoemulsions and nanoencapsulation potentially reducing the amount of herbicide needed while improving target delivery. vigyanvarta.in These "smart" formulations could be designed to release 8-benzyloxybentazon in response to specific environmental triggers, such as soil moisture or pH, leading to more precise and efficient weed management. vigyanvarta.ingoogle.com

Strategies for Overcoming and Managing Herbicide Resistance Through 8-Benzyloxybentazon Derivatization

The evolution of herbicide resistance in weeds is a major threat to global agriculture. nih.gov Resistance to bentazon can occur through two primary mechanisms: non-target-site resistance (NTSR) and target-site resistance (TSR). mdpi.comresearchgate.net

NTSR: This is the most common mechanism for bentazon tolerance and involves enhanced metabolic detoxification. mdpi.comencyclopedia.pub Cytochrome P450 enzymes hydroxylate the herbicide, rendering it inactive. mdpi.comencyclopedia.pub

TSR: This mechanism involves mutations in the psbA gene, which codes for the D1 protein. These mutations alter the herbicide's binding site, reducing its inhibitory effect. nih.govuppersouthplatte.org Increased expression or duplication of the target-site gene can also contribute to resistance. nih.gov

Chemical derivatization is a key strategy for overcoming resistance. The design of 8-benzyloxybentazon directly addresses the primary NTSR mechanism. The benzyloxy group at the 8-position may act as a shield, sterically hindering the cytochrome P450 enzymes that would normally hydroxylate this position on the bentazon ring. If this derivatization successfully blocks metabolism, 8-benzyloxybentazon could remain effective against weed biotypes that have developed metabolic resistance to the parent compound.

To combat TSR, further modifications to the 8-benzyloxybentazon scaffold would be needed. By altering the structure, it may be possible to design a molecule that can bind effectively to the mutated D1 protein. This requires detailed knowledge of the specific mutations present in resistant populations and computational modeling to predict binding interactions. Therefore, derivatization of the 8-benzyloxybentazon structure offers a dual approach: blocking metabolic degradation and potentially restoring binding to a resistant target site.

Potential for 8-Benzyloxybentazon and its Analogs in Other Chemical Biology Applications (e.g., as enzyme inhibitors for non-human systems, if applicable)

The benzothiadiazinone-1,1-dioxide core of bentazon is a versatile chemical scaffold with biological activities that extend beyond herbicidal action. ontosight.ai Research into structurally related compounds has revealed potential applications in medicine, highlighting the opportunity to explore 8-benzyloxybentazon and its analogs in other areas of chemical biology.

A significant finding is the activity of benzothiadiazinone-1,1-dioxide (BTD) derivatives as inhibitors of carbonic anhydrase (CA) enzymes in Mycobacterium tuberculosis. mdpi.comresearchgate.net Certain BTD derivatives showed potent inhibition of mycobacterial CAs with high selectivity over human isoforms, and were effective at suppressing the growth of drug-resistant tuberculosis strains. mdpi.comresearchgate.net This suggests that the benzothiadiazinone scaffold is a viable starting point for developing new anti-mycobacterial agents.

In another field, analogs based on a related dihydropyrimidine (B8664642) scaffold, which also feature a six-membered ring system, have been identified as inhibitors of the mitotic kinesin Eg5. researchgate.net Eg5 is a motor protein essential for cell division, and its inhibition is a promising strategy for cancer therapy. researchgate.net

Given these precedents, it is plausible that 8-benzyloxybentazon or its derivatives could exhibit inhibitory activity against enzymes in non-plant systems. The benzyloxy group provides a handle for further chemical modification to optimize potency and selectivity against novel targets, such as bacterial or fungal enzymes. scielo.br Screening 8-benzyloxybentazon and a library of its analogs against a panel of enzymes could uncover unexpected biological activities, opening up new research avenues in medicinal chemistry or other life sciences.

Integration of Omics Technologies (e.g., transcriptomics, metabolomics, proteomics) to Elucidate System-Level Responses to 8-Benzyloxybentazon Exposure

Omics technologies provide a holistic view of the molecular changes occurring within an organism in response to a chemical stressor. researchgate.net Transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite profiles) have been applied to understand plant responses to bentazon, revealing complex networks of interconnected pathways. nih.govnih.gov

Studies on bentazon-treated plants have shown significant changes in the expression of genes and proteins involved in:

Photosynthesis: Downregulation of proteins related to the photosynthetic process is a primary response. researchgate.netnih.gov

Detoxification and Stress Response: Upregulation of genes encoding cytochrome P450s, glutathione-S-transferases (GSTs), catalases, and other antioxidant enzymes is a common signature of the plant's attempt to metabolize the herbicide and cope with oxidative stress. researchgate.netmdpi.comresearchgate.net

Metabolism: Changes in carbohydrate metabolism, ATP synthesis, and the biosynthesis of secondary metabolites are frequently observed. nih.govmdpi.com

Applying these technologies to 8-benzyloxybentazon would be highly informative. A comparative omics study between bentazon and 8-benzyloxybentazon could precisely delineate how the benzyloxy modification alters the plant's response at a systems level.

Table 2: Potential Omics-Based Research Questions for 8-Benzyloxybentazon

Omics Technology Research Question Expected Insights
Transcriptomics How does the gene expression profile (e.g., for CYP genes) differ between plants treated with bentazon vs. 8-benzyloxybentazon? Reveal if 8-benzyloxybentazon evades or triggers different metabolic detoxification pathways. researchgate.netmdpi.comresearchgate.net
Proteomics Are there differences in the abundance of D1 protein, ATP synthase, or stress-related proteins? Provide direct evidence of target engagement and the magnitude of the subsequent stress response. nih.govresearchgate.net

| Metabolomics | What are the specific metabolic breakdown products of 8-benzyloxybentazon in tolerant vs. susceptible species? | Identify the metabolic fate of the compound and confirm whether the benzyloxy group blocks hydroxylation. |

By integrating these multi-omics datasets, researchers can construct a comprehensive model of 8-benzyloxybentazon's mode of action, its metabolic fate, and the full spectrum of plant responses to its application. This deep understanding is essential for its development as either a more effective agrochemical or a more precise chemical probe. nih.govacs.org

Considerations for Sustainable Development and Environmental Stewardship in 8-Benzyloxybentazon Research and Deployment

The development and use of any new agrochemical, including hypothetical ones like 8-Benzyloxybentazon, must be framed within the principles of sustainable development and environmental stewardship. This involves a holistic assessment of the compound's life cycle, from synthesis to its ultimate fate in the environment, ensuring minimal adverse impacts on ecosystems and human health. fao.orgfarmonaut.com

Green Chemistry in Synthesis: The synthesis of 8-Benzyloxybentazon should ideally follow the principles of green chemistry. This includes the use of environmentally benign solvents, minimizing waste generation, and improving energy efficiency. Research into cleaner synthesis routes for bentazon, the parent compound, which avoid hazardous reagents and wastewater discharge, provides a foundation for developing sustainable manufacturing processes for its derivatives.

Environmental Fate and Ecotoxicology: A critical aspect of environmental stewardship is understanding the compound's behavior and impact in the environment. For 8-Benzyloxybentazon, this would entail comprehensive studies on its:

Biodegradation: Investigating the microbial and abiotic degradation pathways of 8-Benzyloxybentazon in soil and water is essential. Studies on bentazon have shown that its degradation is influenced by microbial activity, with metabolites like 8-hydroxybentazon being formed. d-nb.infoacs.orguni-konstanz.deresearchgate.net The presence of the benzyloxy group could alter the degradation rate and the nature of the metabolites.

Soil Persistence and Mobility: The potential for leaching into groundwater is a significant concern for many herbicides. Bentazon itself is known to be mobile in soil. herts.ac.uk The lipophilicity conferred by the benzyloxy group in 8-Benzyloxybentazon might affect its sorption to soil particles and, consequently, its mobility and persistence. d-nb.infoacs.org

Ecotoxicity: Assessing the toxicity of 8-Benzyloxybentazon to non-target organisms, including aquatic life, soil microorganisms, and beneficial insects, is paramount. nih.govresearchgate.net While bentazon has a relatively low acute toxicity to mammals, its effects on other organisms must be carefully evaluated. fao.orgnih.gov

Future Research and Development: Future research should focus on developing formulations of 8-Benzyloxybentazon that enhance its efficacy while minimizing environmental release. This could involve nano-herbicide formulations for targeted delivery and controlled release. journaljabb.comresearchgate.net Furthermore, ongoing monitoring and research will be necessary to understand the long-term environmental and ecological impacts of its use. mdpi.comresearchgate.net

Interactive Data Table: Key Considerations for Sustainable Development of 8-Benzyloxybentazon

ConsiderationKey Research AreaRationale
Green Synthesis Development of catalytic and solvent-free synthesis methods.To reduce waste, energy consumption, and the use of hazardous materials in production.
Biodegradation Identification of microbial consortia and enzymes responsible for degradation.To understand its persistence in the environment and identify potential bioremediation strategies.
Soil Mobility Adsorption-desorption studies in various soil types.To predict the likelihood of groundwater contamination and inform application guidelines.
Ecotoxicity Testing on a range of non-target organisms (algae, invertebrates, fish).To assess the potential risks to biodiversity and ecosystem health.
Resistance Management Evaluation of efficacy against resistant weed biotypes and integration into IWM.To ensure long-term effectiveness and reduce the selection pressure for resistance.
Advanced Formulation Exploration of nano-formulations and controlled-release technologies.To improve targeting, reduce application rates, and minimize off-target effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Benzyloxybentazon, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : A common approach involves introducing the benzyloxy group via nucleophilic substitution or coupling reactions. For example, 8-hydroxybentazon can react with benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to yield 8-Benzyloxybentazon .
  • Characterization : Use NMR (e.g., ¹H/¹³C NMR to confirm substitution patterns), HPLC for purity (>95% by area normalization), and mass spectrometry (HRMS or ESI-MS) for molecular weight verification .
  • Validation : Compare spectral data with reference standards from databases like NIST Chemistry WebBook .

Q. Which analytical techniques are most reliable for quantifying 8-Benzyloxybentazon in complex matrices?

  • Methodology :

  • Separation : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. Mobile phases often combine acetonitrile and water (acidified with 0.1% formic acid) for optimal resolution .
  • Quantification : Calibrate using external standards, ensuring linearity (R² > 0.99) across the expected concentration range. Validate recovery rates (≥85%) via spiked samples .
  • Cross-Verification : Confirm results with LC-MS/MS to rule out matrix interference .

Q. How should experimental procedures be documented to ensure reproducibility?

  • Guidelines :

  • Detailed Protocols : Include molar ratios, reaction temperatures, and purification steps (e.g., column chromatography conditions). For novel compounds, provide full spectral data in the main text; for known intermediates, cite literature methods .
  • Supplementary Data : Archive raw NMR spectra, chromatograms, and crystallography files (if applicable) in supporting information, referenced via hyperlinks in the main manuscript .

Advanced Research Questions

Q. How can solvent effects and catalytic systems be optimized to minimize side products in 8-Benzyloxybentazon synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and selectivity. Monitor reaction progress via TLC or in-situ IR .
  • Catalyst Selection : Compare Pd-based catalysts (e.g., Pd(OAc)₂) with Cu(I) systems for coupling efficiency. Use DOE (Design of Experiments) to identify optimal conditions .
  • Byproduct Analysis : Isolate side products via preparative HPLC and characterize structures to infer mechanistic pathways .

Q. What strategies resolve contradictions in reported biological activity data for 8-Benzyloxybentazon derivatives?

  • Methodology :

  • Meta-Analysis : Systematically review literature to identify variables (e.g., assay protocols, cell lines) causing discrepancies. Use statistical tools (ANOVA, PCA) to isolate confounding factors .
  • Standardization : Propose unified testing guidelines (e.g., fixed incubation times, standardized solvent controls) for future studies .
  • Replication Studies : Reproduce conflicting experiments under controlled conditions to validate hypotheses .

Q. How can computational modeling predict the structure-activity relationship (SAR) of 8-Benzyloxybentazon analogs?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes inhibited by bentazon derivatives). Validate predictions with in vitro IC₅₀ assays .
  • QSAR Modeling : Develop regression models correlating electronic descriptors (logP, HOMO/LUMO energies) with bioactivity. Cross-validate using leave-one-out (LOO) methods .
  • Experimental Validation : Synthesize top-predicted analogs and test them against benchmark compounds .

Data Reporting and Ethical Considerations

Q. What are the best practices for addressing uncertainties in spectroscopic or chromatographic data?

  • Guidelines :

  • Error Analysis : Quantify instrument precision (e.g., %RSD for triplicate HPLC runs) and report detection limits (LOD/LOQ) .
  • Transparency : Disclose baseline noise in NMR spectra or minor impurities in HPLC traces. Use supporting information for raw data .
  • Peer Review : Share datasets on repositories like Zenodo for independent validation .

Q. How should researchers ethically handle discrepancies between experimental results and theoretical predictions?

  • Framework :

  • Documentation : Clearly distinguish observed data from computational predictions in manuscripts. Avoid selective reporting of favorable outcomes .
  • Hypothesis Refinement : Use mismatches to refine models (e.g., adjusting force field parameters in molecular dynamics simulations) .
  • Collaboration : Engage computational and experimental teams to iteratively improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.